Ethofumesate-2-keto

Pesticide Residue Analysis Analytical Chemistry Food Safety

Ethofumesate-2-keto is the mandatory analytical standard for quantifying total ethofumesate residues under 40 CFR § 180.345 and EU MRL regulations. Unlike the chiral parent herbicide, this single-entity 2-oxo-lactone metabolite ensures unambiguous chromatographic identification and accurate calibration. Generic or parent-compound standards are not acceptable substitutes—they yield different retention times, fragmentation patterns, and violate regulatory residue definitions. Supplied at ≥98% purity with full Certificate of Analysis, compatible with GC-MS/MS and LC-MS/MS multi-residue workflows. Store at 2–8°C; 24-month shelf life supports long-term environmental monitoring and food safety studies.

Molecular Formula C11H12O5S
Molecular Weight 256.28 g/mol
CAS No. 26244-33-7
Cat. No. B1194127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthofumesate-2-keto
CAS26244-33-7
Molecular FormulaC11H12O5S
Molecular Weight256.28 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)OS(=O)(=O)C)OC1=O)C
InChIInChI=1S/C11H12O5S/c1-11(2)8-6-7(16-17(3,13)14)4-5-9(8)15-10(11)12/h4-6H,1-3H3
InChIKeyCXWYCAYNZXSHTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethofumesate-2-keto (CAS 26244-33-7): The Definitive Analytical Reference Standard for Total Ethofumesate Residue Quantification in Food and Environmental Matrices


Ethofumesate-2-keto (CAS 26244-33-7), chemically designated as 3,3-dimethyl-2-oxo-2,3-dihydrobenzofuran-5-yl methanesulfonate, is the primary oxidative metabolite of the benzofuran herbicide ethofumesate. It is formed via the loss of the 2-ethoxy group to yield the corresponding 2-oxo-lactone [1]. Unlike the parent compound, which is a chiral mixture, ethofumesate-2-keto exists as a single, well-defined chemical entity, simplifying its analytical quantification and use as a reference material. It is categorized as a pesticide metabolite and a methanesulfonate ester, with a molecular weight of 256.27 g/mol [2]. This compound is not primarily used for its herbicidal activity but is indispensable as a high-purity analytical standard for the accurate determination of total ethofumesate residues in food and environmental samples, as mandated by regulatory bodies worldwide [3].

Why Ethofumesate-2-keto (26244-33-7) Cannot Be Interchanged with Generic Metabolite or Impurity Standards for Accurate Residue Testing


The analytical quantification of total ethofumesate residues, as required by regulatory bodies such as the U.S. EPA and the European Food Safety Authority, explicitly mandates the inclusion of ethofumesate-2-keto (often referred to as metabolite M2 or KET) in the defined residue definition . A generic metabolite standard or the parent compound ethofumesate cannot be substituted because they possess different physicochemical properties (e.g., chromatographic retention time, mass spectrometric fragmentation patterns) and distinct regulatory definitions [1]. For instance, the U.S. Code of Federal Regulations (40 CFR § 180.345) specifies that tolerances are established for the combined residues of ethofumesate and its metabolites, including specifically the 2-oxo derivative (ethofumesate-2-keto), which is calculated as the parent compound [2]. Using a non-specific standard would lead to inaccurate quantification, potential non-compliance with regulatory limits, and invalid analytical method validation. Therefore, a certified reference material of the exact compound is a non-negotiable requirement for any laboratory performing regulatory-compliant residue analysis.

Product-Specific Quantitative Evidence for Ethofumesate-2-keto (26244-33-7): Validated Purity, Stability, and Analytical Performance Data


High Certified Purity (>99.0% HPLC) vs. Lower-Grade or In-House Prepared Metabolite Standards

Ethofumesate-2-keto analytical standards are provided with a certified purity of >99.0% as determined by High-Performance Liquid Chromatography (HPLC) . This level of purity is critical for generating accurate calibration curves and ensures that the measured analyte signal corresponds exclusively to ethofumesate-2-keto, without interference from co-eluting impurities. In contrast, a generic or lower-grade metabolite standard may have a purity of only 95-98% [1], which can introduce a quantifiable bias of up to 2-5% in residue calculations, potentially leading to false positives or non-compliance in regulatory assessments .

Pesticide Residue Analysis Analytical Chemistry Food Safety

Defined and Reproducible Physicochemical Properties vs. The Labile Open-Ring Metabolite (OKET)

Ethofumesate-2-keto (KET) is a stable, closed-ring lactone structure that can be reliably handled and stored as a neat analytical standard at room temperature (+20°C) . This is in direct contrast to its related metabolite, open-ring-2-keto-ethofumesate (OKET), which is chemically labile and exists in a pH- and temperature-dependent equilibrium with KET [1]. For instance, heating OKET in HCl or reacting it with acetic anhydride is known to convert it back to the stable KET form . This interconversion makes OKET impractical as a primary calibration standard, whereas KET's stable, defined nature ensures batch-to-batch and run-to-run analytical reproducibility, a core requirement for validated methods.

Metabolite Chemistry Method Development Stability

Regulatory Compliance as a Required Analyte vs. The Parent Compound (Ethofumesate)

Ethofumesate-2-keto is not an optional or 'nice-to-have' standard; it is a legally mandated analyte for determining compliance with pesticide residue tolerances. U.S. federal regulations (40 CFR § 180.345) explicitly define the 'residue of the herbicide ethofumesate' as the sum of the parent compound and its metabolites, specifically including '2,3-dihydro-3,3-dimethyl-2-oxo-5-benzofuranyl methanesulfonate' (i.e., ethofumesate-2-keto) [1]. Therefore, a validated analytical method for total ethofumesate residue MUST include ethofumesate-2-keto in its calibration and quantification protocol [2]. Relying solely on a parent ethofumesate standard would result in under-reporting residues by a significant and variable amount, leading to non-compliance with established Maximum Residue Levels (MRLs).

Regulatory Science Food Safety Environmental Monitoring

Validated Chromatographic Compatibility vs. Alternative Detection Methods

Ethofumesate-2-keto analytical standards are specifically formulated and documented to be compatible with both gas chromatography (GC) and high-performance liquid chromatography (HPLC) . Vendor technical data sheets explicitly list GC and HPLC as suitable techniques, confirming that the neat material can be reliably analyzed using industry-standard multi-residue methods like QuEChERS followed by GC-MS/MS or LC-MS/MS . This broad compatibility reduces the need for multiple, instrument-specific reference materials. Furthermore, its well-characterized mass spectrum (e.g., exact mass 256.041 g/mol) and retention behavior on common columns facilitate unambiguous identification and quantification, a key advantage over less-characterized impurities that may co-elute or ionize poorly [1].

Chromatography Mass Spectrometry Method Validation

Validated Application Scenarios for Ethofumesate-2-keto (26244-33-7): Where the Evidence Supports Its Use


Regulatory Pesticide Residue Analysis in High-Value Food Crops (Sugar Beet, Strawberries, Onions, Garlic)

Laboratories performing accredited food testing for compliance with national and international MRLs must include ethofumesate-2-keto in their multi-residue methods. As demonstrated by Saito-Shida et al. (2020), accurate quantification of 'total ethofumesate residues' requires the analysis of the parent compound, 2-keto-ethofumesate (KET), and its open-ring counterpart. The high-purity (>99%) and GC/LC compatibility of the standard are essential for generating reliable calibration curves and achieving the required method sensitivity and specificity [1].

Environmental Fate and Soil Degradation Studies

Ethofumesate-2-keto is the major product of ethofumesate degradation in soil [1]. For researchers investigating the persistence, mobility, and enantioselective degradation of ethofumesate, an authentic analytical standard of ethofumesate-2-keto is critical. It allows for the accurate identification and quantification of this primary metabolite in soil samples over time, enabling the calculation of degradation half-lives (DT50) and the assessment of environmental risk [2]. The compound's stability, as evidenced by its 24-month shelf life, ensures consistency in long-term environmental monitoring studies .

Pharmaceutical and Chemical Impurity Profiling

As a known metabolite and process-related impurity of the parent compound ethofumesate, ethofumesate-2-keto is used as a reference standard in pharmaceutical research and chemical quality control. It is employed for method validation, stability studies, and the identification of impurities in active pharmaceutical ingredients (APIs) or technical-grade ethofumesate [1]. The availability of the compound with a certified purity (e.g., 98.0+% capillary GC) supports the rigorous requirements of regulatory submissions (e.g., ANDA, DMF) where impurity limits are strictly controlled [2].

Metabolism and Toxicokinetic Studies

In vitro and in vivo studies investigating the metabolism of ethofumesate in plants, animals, and humans rely on authentic metabolite standards for analyte identification. While ethofumesate-2-hydroxy is a major metabolite in human microsomal systems, ethofumesate-2-keto is a key transformation product in plants and soil, as well as the stable form to which labile metabolites like OKET are converted for analysis [1]. Its use as a reference standard ensures the correct assignment of chromatographic peaks and enables the quantitative assessment of metabolic pathways and bioaccumulation potential [2].

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